molecular formula C19H20ClN3O2 B6011761 N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide

N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide

カタログ番号 B6011761
分子量: 357.8 g/mol
InChIキー: WTCOZTZTZBTWPW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide, commonly known as CEP-26401, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinyl acetamide derivatives and has been developed as a selective inhibitor of a specific enzyme known as glycogen synthase kinase 3 beta (GSK-3β).

作用機序

The mechanism of action of CEP-26401 involves the selective inhibition of GSK-3β, which is a multifunctional serine/threonine kinase involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3β by CEP-26401 results in the modulation of various downstream signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CEP-26401 are mainly related to its selective inhibition of GSK-3β. The inhibition of GSK-3β by CEP-26401 has been shown to have various effects such as the reduction of beta-amyloid plaques and tau protein in Alzheimer's disease, the modulation of mood-stabilizing effects in bipolar disorder, and the inhibition of the proliferation and survival of cancer cells.

実験室実験の利点と制限

The advantages of using CEP-26401 in lab experiments are its high selectivity towards GSK-3β and its potential therapeutic applications in various diseases. However, the limitations of using CEP-26401 in lab experiments are its limited solubility in water and its potential toxicity at high concentrations.

将来の方向性

The future directions of CEP-26401 research include the development of more potent and selective GSK-3β inhibitors, the investigation of the potential therapeutic applications of CEP-26401 in other diseases such as diabetes and neurodegenerative diseases, and the evaluation of the safety and efficacy of CEP-26401 in clinical trials.
Conclusion:
In conclusion, CEP-26401 is a novel compound that has potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. The selective inhibition of GSK-3β by CEP-26401 has been shown to have a neuroprotective effect in Alzheimer's disease, a mood-stabilizing effect in bipolar disorder, and an antitumor effect in cancer. However, further research is needed to fully understand the potential therapeutic applications of CEP-26401 and to develop more potent and selective GSK-3β inhibitors.

合成法

The synthesis of CEP-26401 involves a series of chemical reactions that start with the reaction of 3-chlorophenylacetonitrile with ethylmagnesium bromide to form 2-(3-chlorophenyl)ethylmagnesium bromide. This compound is then reacted with 2-(3-pyridinyl)acetic acid to form the intermediate product, which is further reacted with pyrrolidin-3-one to form CEP-26401. The final product is obtained after purification and characterization using various analytical techniques.

科学的研究の応用

CEP-26401 has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. The selective inhibition of GSK-3β by CEP-26401 has been shown to have a neuroprotective effect in Alzheimer's disease by reducing the accumulation of beta-amyloid plaques and tau protein. In bipolar disorder, CEP-26401 has been shown to have a mood-stabilizing effect by modulating the activity of GSK-3β. In cancer, CEP-26401 has been shown to have an antitumor effect by inhibiting the proliferation and survival of cancer cells.

特性

IUPAC Name

N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c20-16-5-1-3-14(9-16)6-8-23-13-17(11-19(23)25)22-18(24)10-15-4-2-7-21-12-15/h1-5,7,9,12,17H,6,8,10-11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCOZTZTZBTWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CC(=CC=C2)Cl)NC(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。